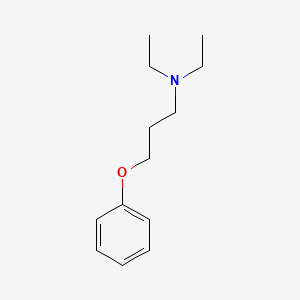

N,N-diethyl-3-phenoxy-propan-1-amine

CAS No.: 7061-73-6

Cat. No.: VC11490775

Molecular Formula: C13H21NO

Molecular Weight: 207.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7061-73-6 |

|---|---|

| Molecular Formula | C13H21NO |

| Molecular Weight | 207.31 g/mol |

| IUPAC Name | N,N-diethyl-3-phenoxypropan-1-amine |

| Standard InChI | InChI=1S/C13H21NO/c1-3-14(4-2)11-8-12-15-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3 |

| Standard InChI Key | PIJGLPYHXXMVJF-UHFFFAOYSA-N |

| SMILES | CCN(CC)CCCOC1=CC=CC=C1 |

| Canonical SMILES | CCN(CC)CCCOC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Comparative Structural Properties of Related Amines

Synthesis and Manufacturing

Historical Synthesis Routes

The closest documented synthesis involves N,N-Diethyl-3-(phenethyloxy)propylamine, reported by Maillard et al. (1970) via nucleophilic substitution of 3-chloropropylamine with phenethyl alcohol derivatives . For N,N-diethyl-3-phenoxy-propan-1-amine, a analogous pathway is plausible:

-

Alkylation of Diethylamine: Reacting diethylamine with 3-chloro-1-propanol under basic conditions.

-

Etherification: Introducing the phenoxy group via Williamson ether synthesis, using phenol and a halogenated intermediate.

Key Reaction Parameters:

-

Temperature: 80–100°C for ether bond formation.

-

Catalysts: Alkali hydroxides (e.g., NaOH) or metal carbonates.

Physicochemical Properties

Spectroscopic Data

-

IR Spectroscopy: Expected peaks at ~1250 cm⁻¹ (C–O–C ether stretch) and ~2800 cm⁻¹ (C–H stretching of ethyl groups).

-

NMR:

Chemical Reactivity and Functionalization

Amine-Alkylation Reactions

The tertiary amine group is susceptible to quaternization with alkyl halides, forming ammonium salts. This property is exploitable in drug delivery systems or ionic liquids .

Ether Bond Stability

The phenoxy group is resistant to hydrolysis under neutral conditions but cleavable via strong acids (e.g., HBr in acetic acid), enabling selective deprotection in multistep syntheses .

Pharmacological and Industrial Applications

Medicinal Chemistry

While no direct studies exist, structurally similar amines exhibit:

-

Antiviral Activity: Quinolinonyl diketo acid derivatives inhibit HIV RNase H and polymerase functions .

-

Kinase Inhibition: Pyrido thieno[2,3-d]pyrimidines target TNNI3K, reducing myocardial infarction injury .

Materials Science

Tertiary amines with aromatic ethers are precursors for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume